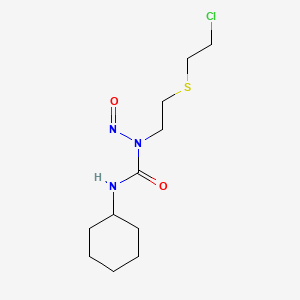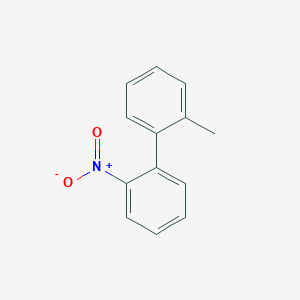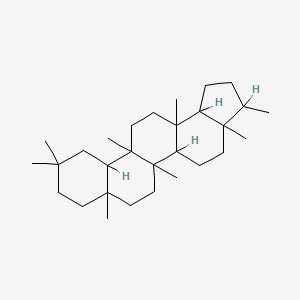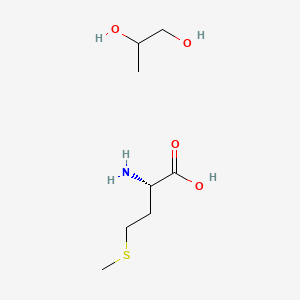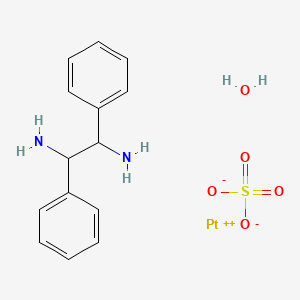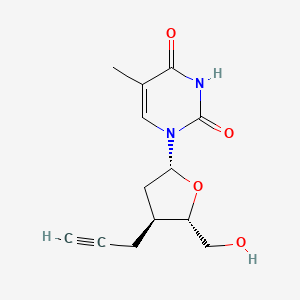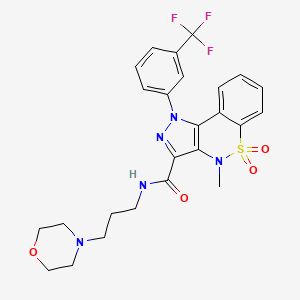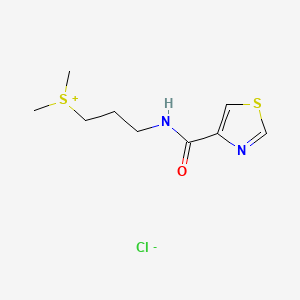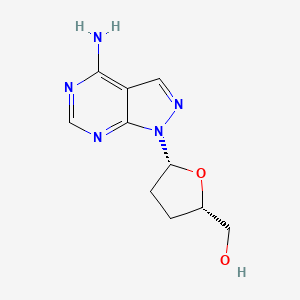
Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-1-naphthyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-1-naphthyl)- is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a urea group, a chloroethyl group, and a tetrahydronaphthyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-1-naphthyl)- typically involves the reaction of 3-(2-chloroethyl)-1-methylurea with 5,6,7,8-tetrahydro-1-naphthylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, such as temperature, pressure, and solvent composition, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-1-naphthyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used, often in aqueous or mixed solvent systems.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed, usually in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted ureas, while oxidation and reduction reactions can produce corresponding oxides or amines .
科学的研究の応用
Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-1-naphthyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
作用機序
The mechanism of action of Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-1-naphthyl)- involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can affect various cellular pathways and processes, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- Urea, 3-(2-chloroethyl)-1-(5,6,7,8-tetrahydro-1-naphthyl)-
- Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-3,4-dimethyl-1-naphthyl)-
- Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-2-naphthyl)-
Uniqueness
The uniqueness of Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-1-naphthyl)- lies in its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
102433-58-9 |
|---|---|
分子式 |
C14H19ClN2O |
分子量 |
266.76 g/mol |
IUPAC名 |
3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydronaphthalen-1-yl)urea |
InChI |
InChI=1S/C14H19ClN2O/c1-17(14(18)16-10-9-15)13-8-4-6-11-5-2-3-7-12(11)13/h4,6,8H,2-3,5,7,9-10H2,1H3,(H,16,18) |
InChIキー |
XWGYFHSQNGNYAJ-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=CC2=C1CCCC2)C(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



